molecular formula C8H16ClNO2 B1375769 (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride CAS No. 1202412-16-5

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride

Cat. No.: B1375769
CAS No.: 1202412-16-5
M. Wt: 193.67 g/mol
InChI Key: BAEACPWZPZQUKI-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Scientific Research Applications

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with a compound can usually be found in its Material Safety Data Sheet (MSDS). For “(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride”, the MSDS might be available from the supplier .

Mechanism of Action

Target of Action

It is used as a pharmaceutical intermediate , suggesting that it may be converted into active compounds that interact with specific biological targets.

Result of Action

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride is used in the preparation of 6-aminopyridine-3-thiazole, a compound used for treating or improving conditions like rheumatoid arthritis or psoriasis . The molecular and cellular effects of this compound’s action would therefore be related to the therapeutic effects of the final active compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride typically involves the following steps:

    Cyclopentanone Derivative Formation: The starting material, cyclopentanone, undergoes a series of reactions to introduce the necessary functional groups.

    Esterification: The carboxylate group is esterified using ethanol under acidic conditions to form the ethyl ester.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or primary amines.

    Substitution: Various substituted esters or amides.

Comparison with Similar Compounds

  • (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride
  • (1R,3S)-Propyl 3-aminocyclopentanecarboxylate hydrochloride

Comparison:

  • Uniqueness: The ethyl ester group in (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications compared to its methyl or propyl counterparts.
  • Reactivity: The ethyl ester is more reactive in nucleophilic substitution reactions compared to the methyl ester, allowing for a broader range of chemical modifications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-3-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEACPWZPZQUKI-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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